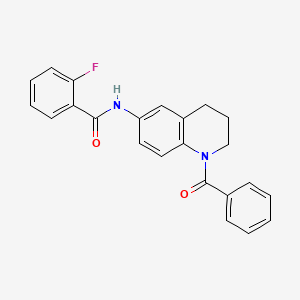

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is a fluorinated amide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 2-fluorobenzamide moiety at the 6-position. Fluorinated amides are often designed to enhance metabolic stability, bioavailability, and target-binding interactions due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-12-13-21-17(15-18)9-6-14-26(21)23(28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOVKNYDQZRUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide can be utilized as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it can be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development in areas such as cancer treatment and neurodegenerative diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its unique properties can contribute to the creation of innovative solutions in various industries.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide with related compounds from the evidence:

*Estimated based on structural analogs.

Key Observations:

- Fluorine vs.

- Trifluoromethyl Substitution: The trifluoromethyl group in significantly elevates logP (~4.1), suggesting greater lipophilicity but possibly reduced aqueous solubility.

- Heterocyclic Modifications: The thiophene-carboximidamide in introduces a sulfur atom, which may improve π-stacking interactions in biological targets.

Structural and Functional Implications

- Tetrahydroquinoline Core: All compounds share the 1,2,3,4-tetrahydroquinoline scaffold, which restricts rotational freedom and may enhance binding to hydrophobic pockets in enzymes or receptors .

- Halogen Interactions: Fluorine in the target compound may engage in halogen bonding or dipole interactions, while the chloro-fluoro substitution in could enhance steric and electronic effects .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C_{24}H_{24}N_{2}O_{3}F |

| Molecular Weight | 410.46 g/mol |

| LogP | 4.3134 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is primarily attributed to its interactions with specific receptors and enzymes. The compound is hypothesized to modulate various signaling pathways through:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding: It is thought to bind to specific receptors, potentially altering their activity and affecting downstream signaling cascades.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties . For instance:

- A study demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects against various cancer cell lines, suggesting that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide may also possess similar activities .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurological targets , which could lead to applications in treating neurodegenerative diseases:

- Preliminary studies indicate that compounds with a tetrahydroquinoline backbone have shown promise in modulating neurotransmitter systems and could be explored for their effects on conditions like Alzheimer's disease.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and apoptosis induction capabilities of the compound:

- Cell Line Studies: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide was tested against FaDu hypopharyngeal tumor cells. Results indicated a significant reduction in cell viability compared to control groups .

Structure–Activity Relationship (SAR)

Understanding the SAR of similar compounds has provided insights into optimizing the biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide:

- Modifications at the benzamide position have shown varying degrees of receptor affinity and selectivity. Compounds with additional functional groups have been associated with enhanced biological activity .

Future Directions and Research Implications

Further research is warranted to elucidate the precise mechanisms by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide exerts its biological effects. Potential areas for future investigation include:

- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Target Identification: Identifying specific molecular targets through proteomics and genomics approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.